Prosomatostatin

Vue d'ensemble

Description

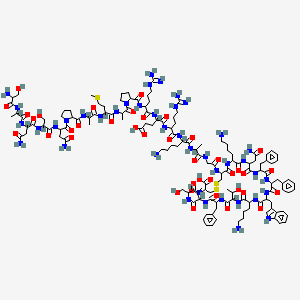

- Prosomatostatin is a precursor peptide that gives rise to the biologically active forms of somatostatin: somatostatin-14 (SS-14) and somatostatin-28 (SS-28) .

- It is produced by endocrine cells and the central nervous system.

- SS-14 and SS-28 play roles in inhibiting growth hormone secretion, regulating glucagon and insulin synthesis in the pancreas, and influencing glucose metabolism.

Synthesis Analysis

- Prosomatostatin originates from a larger precursor called pre-prosomatostatin .

- Pre-prosomatostatin is processed to form prosomatostatin, which is further cleaved to generate SS-14 and SS-28.

Molecular Structure Analysis

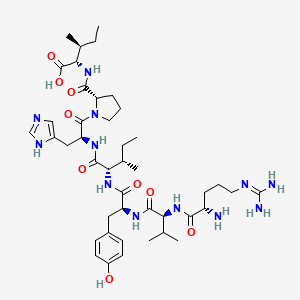

- Prosomatostatin consists of 92 amino acids after removal of the 24-amino acid signal sequence.

- SS-14 and SS-28 are cyclic peptides derived from prosomatostatin.

Chemical Reactions Analysis

- Somatostatin acts via G protein-coupled somatostatin receptors .

- It inhibits adenylyl cyclase upon activation, affecting downstream targets such as Na+/H+ exchanger, Rho GTPase, and nitric oxide synthase.

Physical And Chemical Properties Analysis

- NT-proSST (N-terminal prosomatostatin) has been studied as a potential biomarker.

- However, it is unsuitable for predicting cardiovascular or all-cause mortality in stable outpatients with T2DM.

Applications De Recherche Scientifique

Specific Scientific Field

Summary of the Application

Somatostatin, which originates from pre-prosomatostatin, is a peptide hormone produced by endocrine cells and the central nervous system . It is involved in the regulation of glucagon and insulin synthesis in the pancreas .

Methods of Application or Experimental Procedures

The biosynthesis of somatostatin is carried out via a 116-amino acid precursor protein, i.e., pre-prosomatostatin . After removal of the 24-amino acid signal sequence, prosomatostatin, consisting of 92 amino acids, is formed . Prosomatostatin is further processed to generate the cyclic peptides somatostatin-14 (SS-14) and somatostatin-28 (SS-28) .

Results or Outcomes

The two peptides repress growth hormone secretion . In recent years, the processing and secretion of somatostatin have been studied intensively .

Marker for Acute Heart Failure

Specific Scientific Field

Summary of the Application

Prosomatostatin is a potential new risk marker in patients with acute heart failure (AHF) in the Emergency Department (ED) .

Methods of Application or Experimental Procedures

Unselected patients were recruited in the ED and blood samples were drawn at admission . Prosomatostatin was measured using an experimental assay .

Results or Outcomes

Patients with acute heart failure had higher pro-somatostatin values (median 221 pmol/L, IQR: 99-421pmol/L) as compared to patients without AHF (median 133, IQR: 95-181 pmol/L; p=0,002) . Pro-somatostatin values were significantly higher in patients who died during their hospital stay (1,220 pmol/L, IQR: 773-1,890 pmol/L in nonsurvivors vs. 636 IQR: 425-942 pmol/L in survivors) as well as during follow-up period (p<0.0001) .

Regulatory Mechanisms of Somatostatin Expression

Specific Scientific Field

Summary of the Application

The regulatory mechanisms that control the expression of somatostatin, which originates from pre-prosomatostatin, have been studied . This research focuses on the role of enhancers and silencers within the promoter region as well as on the binding of modulatory transcription factors to these elements .

Methods of Application or Experimental Procedures

The biosynthesis of somatostatin is carried out via a 116-amino acid precursor protein, i.e., pre-prosomatostatin . After removal of the 24-amino acid signal sequence, prosomatostatin, consisting of 92 amino acids, is formed . Prosomatostatin is further processed to generate the cyclic peptides somatostatin-14 (SS-14) and somatostatin-28 (SS-28) .

Results or Outcomes

The two peptides repress growth hormone secretion . The processing and secretion of somatostatin have been studied intensively .

Biomarker for Cardiovascular and All-Cause Mortality in Type 2 Diabetes Mellitus (T2DM)

Specific Scientific Field

Summary of the Application

The stable somatostatin precursor, N-terminal prosomatostatin (NT-proSST), has been investigated as a potential biomarker for cardiovascular and all-cause mortality in stable outpatients with T2DM .

Methods of Application or Experimental Procedures

In a cohort study, plasma NT-proSST concentrations were measured in 1,326 T2DM outpatients . Cox proportional hazards models were used to investigate the independent relationship between plasma NT-proSST concentrations with all-cause and cardiovascular mortality .

Results or Outcomes

NT-proSST was found to be unsuitable as a biomarker for cardiovascular and all-cause mortality in stable outpatients with T2DM . The lack of association was almost entirely attributable to adjustment for serum creatinine .

Antibody Detection

Specific Scientific Field

Summary of the Application

Antibodies that detect pro-Somatostatin can be used in several scientific applications, including Immunocytochemistry .

Methods of Application or Experimental Procedures

This Goat polyclonal antibody targets pro-Somatostatin in Human samples, and has been validated in experiments .

Results or Outcomes

The use of these antibodies in research can help in the detection and study of prosomatostatin and its role in various biological processes .

Tumor Regression

Specific Scientific Field

Summary of the Application

The binding of somatostatin to SSTR-expressing tumor cells leads to tumor regression by reducing cell proliferation and inducing apoptosis .

Methods of Application or Experimental Procedures

Somatostatin, which originates from pre-prosomatostatin, binds to the somatostatin receptors (SSTRs) expressed on tumor cells . This binding leads to the internalization of the ligand–receptor complex and triggers different cellular signaling pathways .

Results or Outcomes

Somatostatin is capable of indirectly suppressing tumor growth by the inhibition of angiogenesis and modulation of the immune system .

Orientations Futures

- Further research is needed to explore the regulatory mechanisms controlling somatostatin expression.

- Investigating its potential therapeutic applications, especially in the context of cardiovascular disease, remains an area of interest.

Propriétés

IUPAC Name |

37-[[2-[2-[[6-amino-2-[[2-[[2-[[2-[[1-[2-[[2-[2-[[1-[4-amino-2-[[2-[[4-amino-2-[2-[(2-amino-3-hydroxypropanoyl)amino]propanoylamino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]propanoylamino]acetyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis(1-hydroxyethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C137H207N41O39S3/c1-69(154-113(194)82(37-19-22-47-138)159-115(196)85(40-25-50-149-136(145)146)160-118(199)87(44-45-106(188)189)163-116(197)86(41-26-51-150-137(147)148)164-130(211)101-43-27-52-177(101)133(214)72(4)156-114(195)88(46-54-218-7)158-110(191)71(3)155-129(210)100-42-28-53-178(100)134(215)95(61-104(144)186)171-126(207)96(65-180)172-124(205)93(59-102(142)184)165-111(192)70(2)153-112(193)80(141)64-179)109(190)152-63-105(187)157-98-67-219-220-68-99(135(216)217)174-127(208)97(66-181)173-132(213)108(74(6)183)176-125(206)91(57-77-33-15-10-16-34-77)170-131(212)107(73(5)182)175-119(200)84(39-21-24-49-140)161-122(203)92(58-78-62-151-81-36-18-17-35-79(78)81)168-121(202)90(56-76-31-13-9-14-32-76)166-120(201)89(55-75-29-11-8-12-30-75)167-123(204)94(60-103(143)185)169-117(198)83(162-128(98)209)38-20-23-48-139/h8-18,29-36,62,69-74,80,82-101,107-108,151,179-183H,19-28,37-61,63-68,138-141H2,1-7H3,(H2,142,184)(H2,143,185)(H2,144,186)(H,152,190)(H,153,193)(H,154,194)(H,155,210)(H,156,195)(H,157,187)(H,158,191)(H,159,196)(H,160,199)(H,161,203)(H,162,209)(H,163,197)(H,164,211)(H,165,192)(H,166,201)(H,167,204)(H,168,202)(H,169,198)(H,170,212)(H,171,207)(H,172,205)(H,173,213)(H,174,208)(H,175,200)(H,176,206)(H,188,189)(H,216,217)(H4,145,146,149)(H4,147,148,150) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGYTXJNZMFRSLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)N)C(=O)O)CO)C(C)O)CC8=CC=CC=C8)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C137H207N41O39S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3148.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prosomatostatin | |

CAS RN |

73032-94-7 | |

| Record name | Somatostatin-28 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073032947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1591142.png)